4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. The presence of chlorine and fluorine atoms in its structure makes it an interesting compound for various chemical and biological applications due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine typically involves the reaction of 2-fluoropyridine with trichloropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., K₂CO₃) in solvents like DMF.
Coupling Reactions: Palladium catalysts, boronic acids, and bases in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the fluoropyridine moiety.
2-Chloro-5-fluoropyrimidine: Contains both chlorine and fluorine but in different positions.
3,5-Difluoropyridine: A fluorinated pyridine derivative with different substitution patterns.
Uniqueness
4,5,6-Trichloro-2-(2-fluoropyridin-4-yl)pyrimidine is unique due to the combination of trichloropyrimidine and fluoropyridine moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H3Cl3FN3 |
---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
4,5,6-trichloro-2-(2-fluoropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C9H3Cl3FN3/c10-6-7(11)15-9(16-8(6)12)4-1-2-14-5(13)3-4/h1-3H |
InChI Key |
IVVWHEFVBJLCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=C(C(=N2)Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.